molecular formula C10H9N3O2S B1427293 N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine CAS No. 1007563-29-2

N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine

Cat. No. B1427293
M. Wt: 235.26 g/mol
InChI Key: AXVLTSPWCPQVCS-UHFFFAOYSA-N
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Description

“N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine” is a compound that contains a thiazole ring, which is a heterocyclic compound with a five-membered C3NS ring. The molecule also contains a nitrophenyl group and a methylamine group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the reaction of primary amines with alpha-haloketones .


Molecular Structure Analysis

The molecule contains a thiazole ring, which is aromatic and therefore contributes to the stability of the molecule. The nitro group is an electron-withdrawing group, which can impact the reactivity of the molecule .


Chemical Reactions Analysis

The presence of the nitro group makes this molecule a potential participant in nucleophilic aromatic substitution reactions. The amine group could also undergo reactions typical for amines, such as acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its crystalline structure and the presence of functional groups. For example, the presence of an amine group could allow for hydrogen bonding, impacting the compound’s solubility .

Scientific Research Applications

  • (4-nitrophenyl)sulfonyltryptophan (DNSPA)

    • Scientific Field : Chemistry
    • Application Summary : DNSPA is a novel sulfonamide compound synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors .
    • Methods of Application : The slow evaporation method was used to form single crystals of the compound from a methanolic solution .
    • Results or Outcomes : The compound was characterized by X-ray crystallographic analysis and spectroscopic methods (NMR, IR, mass spectrometry, and UV-vis). The sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm −1 indicate the formation of the target compound .
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives

    • Scientific Field : Pharmacology
    • Application Summary : These derivatives have been synthesized and studied for their antimicrobial and anticancer activities .
    • Methods of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .
    • Results or Outcomes : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method and anticancer activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .

Future Directions

Future research could involve studying the biological activity of this compound, as many thiazole derivatives have shown promising biological activity . Additionally, the compound could be modified to enhance its activity or reduce potential toxicity.

properties

IUPAC Name

N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-11-10-12-8(6-16-10)7-4-2-3-5-9(7)13(14)15/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVLTSPWCPQVCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(2-nitrophenyl)-1,3-thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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